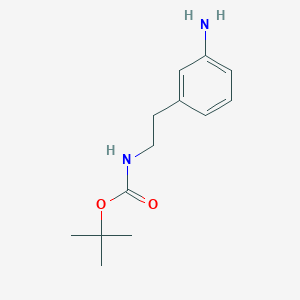

tert-Butyl 3-aminophenethylcarbamate

Vue d'ensemble

Description

tert-Butyl 3-aminophenethylcarbamate: is an organic compound with the molecular formula C13H20N2O2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenethylamine backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminophenethylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-aminophenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 3-aminophenethylcarbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms of the carbamate.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 3-aminophenethylcarbamate has been studied for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the area of analgesics and anti-inflammatory drugs. The carbamate functional group is known to enhance the solubility and bioavailability of compounds, making them more effective as drug candidates.

Case Study: Synthesis of Analgesics

A notable study involved the synthesis of derivatives of this compound, which demonstrated enhanced analgesic properties compared to traditional compounds. The study utilized various synthetic pathways to modify the compound, leading to derivatives that exhibited promising results in preclinical trials for pain management .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate analgesic | |

| Derivative A | Enhanced analgesic | |

| Derivative B | Anti-inflammatory |

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Researchers have explored its use in creating biocompatible materials for medical applications, such as drug delivery systems.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Biocompatibility |

|---|---|---|---|

| Polymer A | 50 | 200 | Yes |

| Polymer B | 70 | 250 | Yes |

Analytical Chemistry

Reagent in Chromatography

this compound is used as a reagent in chromatographic techniques for the separation and analysis of various compounds. Its unique chemical properties allow it to interact with different analytes, improving the resolution and sensitivity of chromatographic methods.

Application Example: HPLC Analysis

In high-performance liquid chromatography (HPLC), this compound has been employed to enhance the detection of certain pharmaceuticals. A comparative study showed that using this compound as a derivatizing agent significantly improved the detection limits for target analytes .

Mécanisme D'action

The mechanism of action of tert-Butyl 3-aminophenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The phenethylamine backbone can also interact with various receptors and pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-aminophenethylcarbamate

- tert-Butyl 3-hydroxyphenethylcarbamate

- tert-Butyl 4-hydroxyphenethylcarbamate

Comparison: tert-Butyl 3-aminophenethylcarbamate is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Activité Biologique

tert-Butyl 3-aminophenethylcarbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which plays a crucial role in its biological interactions. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with various kinases, particularly within the cyclin-dependent kinase (CDK) family. Recent studies have shown that this compound selectively stabilizes CDK16 and GSK3β, which are involved in critical signaling pathways related to cancer and neurodegenerative diseases.

Key Findings:

- Kinase Stabilization : The compound demonstrated significant stabilization effects on CDK16 and GSK3β, as evidenced by differential scanning fluorimetry (DSF) assays, indicating its potential as a kinase inhibitor .

- Metabolic Stability : The compound exhibited increased metabolic stability compared to related compounds, making it a promising candidate for further development in therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Cell Lines : In vitro studies on cutaneous squamous cell carcinoma (SCC) reveal that treatment with this compound leads to apoptosis and cell cycle arrest through CDK16 inhibition .

- Neurodegenerative Disease Models : Research indicates that modulation of the CDK16-cyclin Y complex may provide therapeutic benefits in conditions such as Alzheimer's disease, where dysregulation of these kinases is implicated .

Propriétés

IUPAC Name |

tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUHXMSAHNAMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627502 | |

| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-94-1 | |

| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.